

Spectroscopic Profile of 3-Bromo-1-butene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-1-butene

Cat. No.: B1616935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-1-butene**, a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise molecular characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Bromo-1-butene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85	ddd	17.2, 10.4, 6.8	H-2
5.30	d	17.2	H-1a (trans)
5.15	d	10.4	H-1b (cis)
4.65	q	6.8	H-3
1.75	d	6.8	H-4

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
138.5	C-2
117.5	C-1
52.0	C-3
25.5	C-4

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H Stretch
2980, 2940	Medium	C-H Stretch (sp ³)
1640	Strong	C=C Stretch
1440	Medium	C-H Bend (CH ₂)
1260	Strong	C-H Wag (CH ₂)
990, 920	Strong	=C-H Bend (out-of-plane)
650	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
134/136	25	[M] ⁺ (Molecular Ion, Br isotopes)
55	100	[C ₄ H ₇] ⁺ (Base Peak)
79/81	15	[Br] ⁺
41	80	[C ₃ H ₅] ⁺
39	60	[C ₃ H ₃] ⁺
27	50	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for both ¹H and ¹³C NMR analysis.

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Bromo-1-butene** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-12 ppm.

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher, depending on sample concentration.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates).

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a single drop of neat **3-Bromo-1-butene** directly onto the center of the ATR crystal.
- Acquire the spectrum.

Sample Preparation (Salt Plate Method):

- Place one drop of neat **3-Bromo-1-butene** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. An electron ionization (EI) source is commonly used.

GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 20-200.

Sample Preparation:

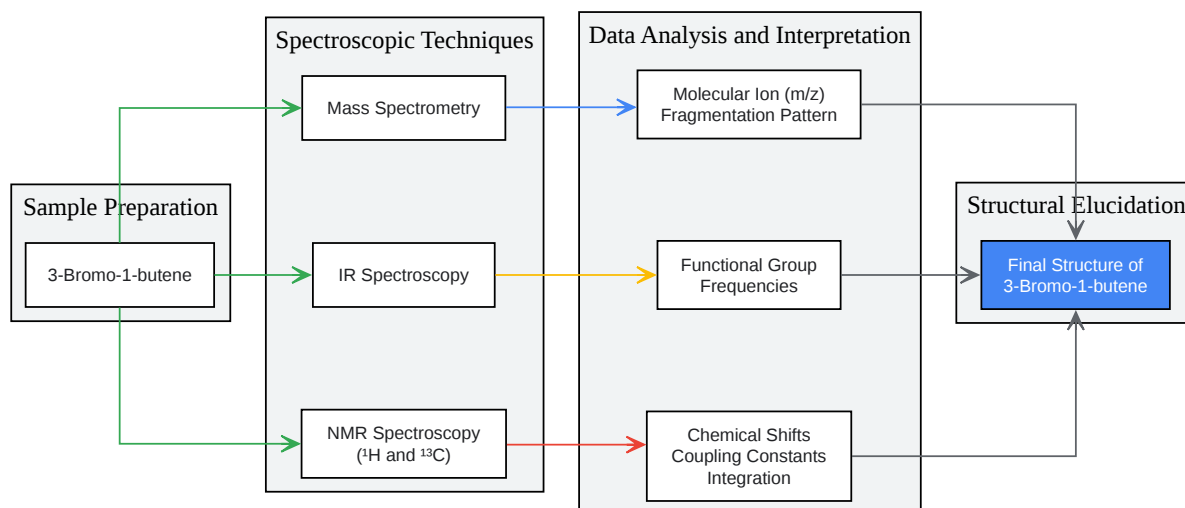
- Prepare a dilute solution of **3-Bromo-1-butene** (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
- Inject 1 µL of the solution into the GC-MS system.

Data Processing:

- The mass spectrum corresponding to the chromatographic peak of **3-Bromo-1-butene** is extracted.
- Identify the molecular ion peaks, considering the isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).
- Identify the base peak and other significant fragment ions.
- Propose fragmentation pathways to explain the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Bromo-1-butene**, detailing how each analytical technique contributes to the elucidation of its molecular structure.



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Caption: Workflow of spectroscopic analysis for **3-Bromo-1-butene**.

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